molecular formula C18H17ClN2O3S B4132875 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B4132875
M. Wt: 376.9 g/mol
InChI Key: IPKFEWCFIVZUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide, also known as BTA-EG6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to selectively target cancer cells by inhibiting the activity of certain enzymes that are overexpressed in cancer cells. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to modulate certain signaling pathways involved in cell proliferation and survival.
Biochemical and physiological effects:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the inhibition of angiogenesis. N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is its selectivity for cancer cells, which minimizes off-target effects. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to have low toxicity in normal cells, making it a safer alternative to traditional cancer therapies. However, one of the limitations of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of more efficient delivery systems for N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide and its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound with potential applications in various scientific research fields. Its selectivity for cancer cells and low toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Scientific Research Applications

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has shown potential in various scientific research applications, including cancer therapy, imaging, and biosensing. In cancer therapy, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In imaging, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been used as a fluorescent probe for the detection of reactive oxygen species in cells. In biosensing, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide has been used as a label for the detection of DNA and proteins.

properties

IUPAC Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-10-4-11(2)6-12(5-10)24-9-17(22)21-18-20-14-7-13(19)15(23-3)8-16(14)25-18/h4-8H,9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFEWCFIVZUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide

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